Paspaline Exhibits >13-Fold Higher Potency in Anti-Ferroptosis Assay Compared to 3-Deoxo-4b-Deoxypaxilline
In a direct comparative study of indole diterpenoids isolated from Penicillium paxilli MCCC 3A01133, paspaline (compound 7) demonstrated potent inhibition of RSL3-induced ferroptosis with an EC₅₀ value of 0.21 μM, whereas the closely related analog 3-deoxo-4b-deoxypaxilline (compound 5) was substantially less active with an EC₅₀ of 2.88 μM . This represents a 13.7-fold difference in potency within the same assay system.
| Evidence Dimension | Anti-ferroptosis activity (EC₅₀) |
|---|---|
| Target Compound Data | 0.21 μM |
| Comparator Or Baseline | 3-Deoxo-4b-deoxypaxilline: 2.88 μM |
| Quantified Difference | 13.7-fold more potent |
| Conditions | RSL3-induced ferroptosis inhibition assay using compounds isolated from Penicillium paxilli MCCC 3A01133 |
Why This Matters
This demonstrates that the unadorned paspaline scaffold is significantly more effective than a structurally modified paxilline derivative in preventing ferroptotic cell death, making paspaline a preferred lead scaffold for neuroprotective or anti-ferroptosis drug discovery programs.
- [1] Chen, Z. W., Wang, Y., Chao, R., Wu, T. Z., Zhong, T. H., Yang, X. W., & Wang, B. (2025). Paspalines C–D and Paxillines B–D: New Indole Diterpenoids from Penicillium brefeldianum WZW-F-69. Chemistry & Biodiversity, e202500540. View Source
